N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;;/h1-4,11,14-15H,5-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUPBSQCFLNUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=C2Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form through crystallization or precipitation methods .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques such as column chromatography and recrystallization to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced derivatives with the bromine atom replaced by hydrogen.
Substitution: Substituted products with azide or cyanide groups replacing the bromine atom.
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of novel compounds.
- Reagent in Reactions : It is utilized as a reagent in chemical reactions, facilitating the formation of new bonds and structures.
Biology
- Biochemical Assays : The compound has been investigated for its role in biochemical assays, particularly in studies involving enzyme inhibition and receptor binding.
- Modulation of Biological Pathways : Its ability to interact with specific molecular targets allows it to modulate various biological pathways, making it valuable for exploring cellular mechanisms.
Medicine
- Therapeutic Potential : N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride has shown promise in treating conditions such as cancer and viral infections. Its mechanism often involves inhibiting key enzymes or receptors involved in disease processes.
- Antiviral Activity : Recent studies suggest that related compounds exhibit inhibitory activity against viral proteases, indicating potential applications in antiviral therapies.
Industry
- Development of Specialty Chemicals : The compound is used in the production of specialty chemicals and as an intermediate in synthesizing other valuable compounds.
Research indicates that this compound exhibits significant biological activity, including:
Anticancer Properties
N-(2-Bromobenzyl)piperidine derivatives have shown antiproliferative effects against various cancer cell lines. For instance, studies have reported induction of apoptosis and inhibition of cell migration in human cancer cells.
Antiviral Activity
Compounds structurally related to N-(2-Bromobenzyl)piperidine have demonstrated modest inhibitory effects against SARS-CoV-2 main protease, suggesting potential antiviral applications.
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | N-(2-Bromobenzyl)piperidine derivative | MCF-7 | Not specified | Induces oxidative stress |
| Study 2 | Related piperidine | HCoV-229E-infected HEL fibroblasts | 7.4 (EC50) | Inhibits viral replication |
| Study 3 | N-(2-Bromobenzyl)piperidine derivative | FaDu | 1.73 | Induces apoptosis via caspase activation |
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Antiviral Therapy : Its ability to inhibit viral proteases positions it as a candidate for developing treatments against viral infections.
- Cancer Treatment : The compound's antiproliferative effects warrant further exploration as an anticancer agent, especially for resistant tumors.
- Neurological Disorders : Similar piperidine derivatives have shown promise in treating conditions like Alzheimer’s disease by inhibiting cholinesterases.
Mechanism of Action
The mechanism of action of N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological or therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on molecular formula (C12H17Cl2N2).
Key Observations :
- Halogen vs. Nitro Groups: Bromine (atomic weight ~80) increases molecular weight compared to chlorine (~35.5) or nitro groups (-NO2, ~46). The nitro group’s electron-withdrawing nature may enhance stability in certain reactions compared to halogens .
- Para-substituted derivatives (e.g., 4-bromo) offer symmetrical electronic effects .
Biological Activity
N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its piperidine core, which is a common structure in many bioactive compounds. The presence of the bromobenzyl group enhances its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance, the compound has been investigated for its potential to inhibit key enzymes and receptors involved in disease processes .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this compound. A related class of piperidines has shown modest inhibitory activity against the SARS-CoV-2 main protease (Mpro), suggesting that similar derivatives may also exhibit antiviral properties . In vitro studies demonstrated that these compounds could bind to the catalytic site of Mpro, although further optimization is necessary for enhanced efficacy.
Anticancer Properties
Research indicates that piperidine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have been shown to induce apoptosis and inhibit cell migration in human cancer cells . The mechanism involves the activation of apoptotic pathways and cell cycle arrest, particularly in G2/M phase .
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | 7a | FaDu | 1.73 | Induces apoptosis via caspase activation |
| Study 2 | Related piperidine | HCoV-229E-infected HEL fibroblasts | 7.4 (EC50) | Inhibits viral replication |
| Study 3 | N-(2-Bromobenzyl)piperidine derivative | MCF-7 | Not specified | Inhibits cell migration and induces oxidative stress |
Therapeutic Applications
Given its biological activity, this compound has potential applications in:
1. Antiviral Therapy: Its ability to inhibit viral proteases positions it as a candidate for developing treatments against viral infections, including coronaviruses.
2. Cancer Treatment: The compound's antiproliferative effects suggest it could be further explored as an anticancer agent, particularly for tumors that are resistant to conventional therapies.
3. Neurological Disorders: Similar piperidine derivatives have shown promise in inhibiting cholinesterases, indicating potential use in treating Alzheimer’s disease .
Q & A
Basic: What are the recommended synthetic routes and key characterization techniques for N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride?
Answer:
The synthesis typically involves alkylation of piperidin-4-amine with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ or Et₃N) in solvents like acetonitrile or DMF. Microwave-assisted synthesis (30–60 minutes at 80–100°C) can improve yields (up to 85%) compared to conventional heating (6–12 hours) . Post-synthesis, the dihydrochloride form is precipitated using HCl gas or concentrated HCl in anhydrous ether.
Characterization:
Basic: How does the dihydrochloride form influence solubility and stability in aqueous solutions?
Answer:
The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions and improves stability by reducing hygroscopicity. Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 30 days when stored in airtight, light-protected containers .
Advanced: How can researchers design experiments to study the role of the 2-bromo substituent in biological activity?
Answer:
Comparative SAR Studies : Synthesize analogs with substituents (e.g., 2-methoxy, 2-nitro) and test activity against targets like GPCRs or kinases .
Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity differences caused by bromine’s steric/electronic effects .
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic binding parameters (ΔG, ΔH) to compare halogen interactions .
Advanced: How should contradictory results in receptor-binding assays be resolved?
Answer:
Contradictions may arise from:
- Purity Variability : Validate compound purity via HPLC and elemental analysis .
- Assay Conditions : Standardize buffer pH (7.4), ionic strength (150 mM NaCl), and DMSO concentration (<0.1%) .
- Receptor Isoforms : Use CRISPR-edited cell lines to isolate specific receptor subtypes .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify outliers .
Methodological: What parameters optimize synthesis yield and scalability?
Answer:
Advanced: How can computational models predict metabolic pathways and toxicity?
Answer:
ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP >2) and cytochrome P450 interactions .
Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s BioLuminate .
Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity risk .
Methodological: What protocols mitigate stability issues during long-term storage?
Answer:
- Storage Conditions : Airtight containers with desiccants (silica gel) at -20°C in the dark .
- Stabilizers : Add 1% ascorbic acid to prevent oxidative degradation .
- Monitoring : Conduct quarterly HPLC checks to detect decomposition (>2% impurity threshold) .
Advanced: How to design pharmacokinetic (PK) studies for this compound?
Answer:
In Vitro PK :
- Plasma Stability : Incubate with rat plasma (37°C) and quantify via LC-MS/MS .
- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
In Vivo PK : Administer IV/PO doses in rodents, collect plasma samples at 0–24h, and calculate AUC, t₁/₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
